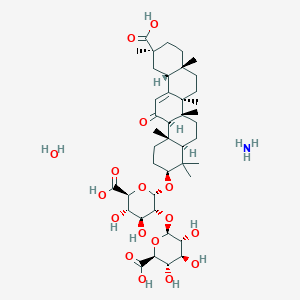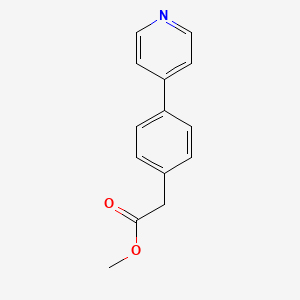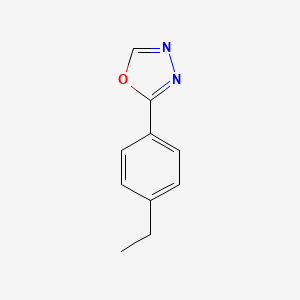
2-(4-Ethylphenyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
The compound “2-(4-Ethylphenyl)-1,3,4-oxadiazole” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The “4-Ethylphenyl” part suggests a benzene ring substituted with an ethyl group at the 4th position. The “1,3,4-oxadiazole” part indicates a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-(4-Ethylphenyl)-1,3,4-oxadiazole” would consist of a benzene ring (from the 4-ethylphenyl part) attached to a five-membered 1,3,4-oxadiazole ring. The exact structure would depend on the positions of the substituents on these rings .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Ethylphenyl)-1,3,4-oxadiazole” would depend on the specific conditions and reactants used. The compound could potentially undergo reactions typical of aromatic compounds (like electrophilic aromatic substitution) and heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Ethylphenyl)-1,3,4-oxadiazole” would depend on its specific molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .Applications De Recherche Scientifique
Photodynamic Antimicrobial Therapy
2-(4-Ethylphenyl)-1,3,4-oxadiazole: derivatives have been explored for their potential in photodynamic antimicrobial therapy . This application takes advantage of the compound’s ability to generate reactive oxygen species when exposed to light, which can then target and kill microbial pathogens. A study developed a benzoporphyrin derivative with promising photophysical properties for this purpose .
Cancer Research
In the field of cancer research, certain derivatives of 2-(4-Ethylphenyl)-1,3,4-oxadiazole have shown efficacy in inhibiting the growth of cancer cells. These compounds can induce apoptosis, which is the programmed death of cancer cells, making them a potential candidate for developing new cancer therapies.
Synthetic Cathinones Characterization
The structural analogs of 2-(4-Ethylphenyl)-1,3,4-oxadiazole have been utilized in the characterization of synthetic cathinones. These substances are psychoactive compounds that are structurally similar to cathinone, found in the khat plant. Understanding their crystal structures and spectroscopic properties is crucial for forensic analysis and drug enforcement .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “2-(4-Ethylphenyl)-1,3,4-oxadiazole” would depend on its potential applications. For example, if it were found to have useful biological activity, future research could focus on developing it into a drug. Alternatively, if it were found to have interesting chemical properties, future research could focus on exploring these properties further .
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-8-3-5-9(6-4-8)10-12-11-7-13-10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFZBEMPECJBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





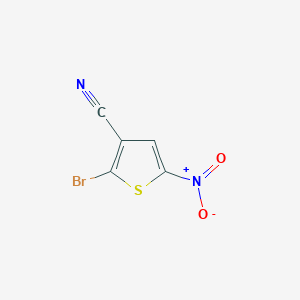


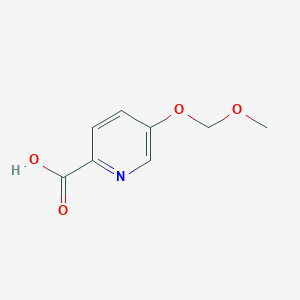

![7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336613.png)
![3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336621.png)
![(11bR)-2,6-Di-9-anthracenyl-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 95% (99% ee)](/img/structure/B6336624.png)
